2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
This compound is a structurally complex heterocyclic acetamide derivative featuring a benzo[c]pyrimido[4,5-e][1,2]thiazine core substituted with a benzyl group at position 6, a chlorine atom at position 8, and a sulfone moiety. The thioether linkage at position 2 connects it to an acetamide group further substituted with a 3-(methylthio)phenyl ring.
Properties
IUPAC Name |
2-(6-benzyl-8-chloro-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S3/c1-35-20-9-5-8-19(13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-11-10-18(27)12-22(21)31(37(23,33)34)15-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIBSVXJRGJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide , with a CAS number of 959556-33-3, is a thiazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound integrates features from various chemical classes and is notable for its applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 583.1 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O5S2 |
| Molecular Weight | 583.1 g/mol |
| CAS Number | 959556-33-3 |
Synthesis
The synthesis of this compound involves several key steps typical for thiazine derivatives. The reaction conditions and purification methods are critical for optimizing yield and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, an MTT assay was performed on various cancer cell lines including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma). The results indicated significant cytotoxic activity against these cell lines, suggesting that the compound may inhibit tumor growth effectively .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies suggest that it may inhibit tyrosine kinases, particularly CDK2, which plays a crucial role in cell cycle regulation . This inhibition can lead to decreased proliferation of cancer cells.
Selectivity and Toxicity
To evaluate selectivity towards cancer cells, healthy NIH3T3 mouse fibroblast cells were also subjected to the MTT assay. The results indicated a favorable selectivity index for the compound, suggesting that it exhibits lower toxicity towards normal cells compared to cancerous ones .
Case Studies
Several case studies have been documented regarding similar compounds within the thiazine class:
- Study on Benzothiazole Derivatives : Research indicated that benzothiazole derivatives exhibited promising anticancer properties through similar mechanisms involving cell cycle disruption and apoptosis induction .
- Triazolethiones : Another study highlighted mercapto-substituted triazoles showing significant chemopreventive effects against various cancers, emphasizing the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Properties : Compounds derived from thiazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related thiazine compounds have demonstrated their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Thiazine derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in the development of new antimicrobial agents .
- Cholinesterase Inhibition : Some benzothiazine derivatives have been explored for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . This suggests that the compound may also exhibit similar neuroprotective effects.
Medicinal Chemistry
The compound is being studied for its potential as a lead compound in drug development due to its unique structural features. Its ability to interact with biological targets can be explored through:
- Structure-Activity Relationship (SAR) Studies: These studies help in understanding how modifications to the compound's structure affect its biological activity. By synthesizing analogs of the compound, researchers can identify which structural elements are essential for activity.
Case Studies
- Cancer Research : A study investigating the anticancer effects of thiazine derivatives found that specific modifications led to enhanced potency against breast cancer cells. The findings suggest that compounds similar to 2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide could be optimized for better efficacy .
- Neuropharmacology : Research on benzothiazine derivatives has revealed their potential as cholinesterase inhibitors. This opens avenues for exploring the neuroprotective capabilities of this compound in models of neurodegeneration .
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Core Structure : Benzothiazole fused with a thiadiazole ring.
- Substituents : Nitro group (benzothiazole), phenylurea (thiadiazole), and acetamide linker.
- Key Differences : The target compound replaces the nitrobenzothiazole-thiadiazole system with a benzo[c]pyrimido[4,5-e][1,2]thiazine core, which may enhance planarity and π-stacking interactions in binding pockets.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core Structure: Thiazolo-pyrimidine with a cyanobenzylidene group. Substituents: Methylfuran and nitrile groups. Key Differences: The target compound lacks the α,β-unsaturated ketone system but incorporates a sulfone group, which improves solubility and metabolic stability.
Computational and Pharmacokinetic Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
